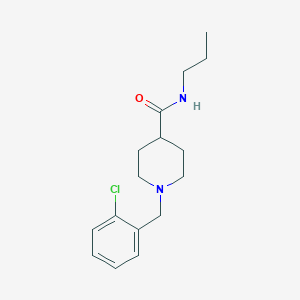![molecular formula C17H20ClNO2 B5222476 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one, also known as CEP, is a synthetic compound that has attracted significant attention in scientific research. It is a potent inhibitor of human protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one exerts its biological effects by inhibiting the activity of CK2, a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many types of cancer and has been implicated in the regulation of cell proliferation, survival, and apoptosis. By inhibiting CK2, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can induce cell cycle arrest and apoptosis in cancer cells. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been found to enhance the cytotoxicity of chemotherapeutic agents in cancer cells. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can cross the blood-brain barrier and inhibit CK2 activity in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has several advantages for lab experiments, including its potency as a CK2 inhibitor, its ability to cross the blood-brain barrier, and its anti-tumor and anti-inflammatory effects. However, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one. Another direction is the investigation of the neuroprotective effects of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one in animal models of neurodegenerative diseases. Additionally, the combination of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one with other chemotherapeutic agents may enhance its anti-tumor activity and reduce toxicity. Overall, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has significant potential as a therapeutic agent in various diseases, and further research is needed to fully understand its biological effects and clinical applications.
Méthodes De Synthèse
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can be synthesized through a multi-step process involving several chemical reactions. The starting material is 3-acetyl-4-hydroxycoumarin, which is converted to 3-(2-ethyl-1-piperidinyl)methyl-4-hydroxycoumarin through a Mannich reaction. The resulting intermediate is then chlorinated to yield 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one.
Applications De Recherche Scientifique
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been extensively studied in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, prostate, and lung cancer. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been investigated for its potential neuroprotective effects, as it can cross the blood-brain barrier and inhibit the activity of CK2, which is involved in the pathogenesis of neurodegenerative diseases.
Propriétés
IUPAC Name |
6-chloro-3-[(2-ethylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-14-5-3-4-8-19(14)10-12-11-21-16-7-6-13(18)9-15(16)17(12)20/h6-7,9,11,14H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPRXSACERXIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5222403.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5222414.png)
![ethyl 3-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5222417.png)
![4-methyl-N-[1-{[(3-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5222419.png)
![5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5222438.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5222440.png)
![ethyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5222445.png)
![methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B5222452.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)

![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)